molecular formula C28H28N2O3 B13419627 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione CAS No. 20358-38-7

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione

Cat. No.: B13419627
CAS No.: 20358-38-7
M. Wt: 440.5 g/mol
InChI Key: UCCXYSDWSGFXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione is a chemical compound based on the pyrazolidinedione core structure, a scaffold recognized for its significance in medicinal chemistry research. This specific derivative is offered for investigative purposes, particularly in the realm of developing and studying non-steroidal anti-inflammatory drugs (NSAIDs) and antiplatelet agents. Its molecular structure, which includes the 1,2-diphenyl-3,5-pyrazolidinedione moiety, is characteristic of compounds that have demonstrated pharmacological activities in research settings. The 3,5-pyrazolidinedione group is known to contribute to the acidity of the proton at the 4-position, a feature closely linked to the anti-inflammatory activity observed in related compounds . Researchers are interested in this class of molecules for their potential to bind to and inhibit enzymes like prostaglandin G/H synthase (COX), thereby reducing the production of prostaglandins involved in inflammation and pain . Furthermore, pyrazolidinedione derivatives have been investigated for their utility as platelet aggregation inhibitors, providing a potential research pathway for cardiovascular and cerebrovascular conditions . The structural features of this compound, including its specific benzoyl ethyl and sec-butyl substitutions, make it a candidate for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

20358-38-7

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

4-[3-(4-butan-2-ylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C28H28N2O3/c1-3-20(2)21-14-16-22(17-15-21)26(31)19-18-25-27(32)29(23-10-6-4-7-11-23)30(28(25)33)24-12-8-5-9-13-24/h4-17,20,25H,3,18-19H2,1-2H3

InChI Key

UCCXYSDWSGFXNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolidinedione Core

  • The pyrazolidinedione ring is synthesized by condensation of 1,2-diphenylhydrazine with a suitable diketone or diester precursor such as diethyl malonate .
  • This step involves ring closure to form the 3,5-dioxo-pyrazolidine structure.
  • The reaction conditions are often optimized to avoid harsh reflux and to improve yield and purity. For example, mild conditions with controlled solvent volumes have been reported to achieve yields around 32% at gram scale.

Introduction of the 4-(2-(p-sec-Butylbenzoyl)ethyl) Side Chain

  • The functionalization at the 4-position is achieved by nucleophilic substitution or acylation reactions.
  • A key intermediate, such as a 4-bromoethyl pyrazolidinedione derivative, can be reacted with p-sec-butylbenzoyl chloride or an equivalent benzoylating agent to introduce the sec-butylbenzoyl ethyl substituent.
  • Alternatively, alkylation using n-butyl bromide or its radiolabeled analogue has been successfully employed to introduce butyl groups at the 4-position with yields ranging from 65% to 92%, depending on stoichiometry and base selection.

Detailed Preparation Method from Literature

Step Reagents & Conditions Description Yield (%) Notes
1. Ring Closure 1,2-Diphenylhydrazine + Diethyl malonate Condensation to form 1,2-diphenyl-3,5-pyrazolidinedione core ~32% Mild conditions, gram scale, avoids vigorous reflux
2. Alkylation Pyrazolidinedione + n-butyl bromide + Base Nucleophilic substitution at 4-position to add butyl group 65-92% Yield depends on stoichiometry and base
3. Acylation 4-(2-bromoethyl)pyrazolidinedione + p-sec-butylbenzoyl chloride Introduction of sec-butylbenzoyl ethyl side chain Not explicitly quantified Requires careful control of reaction conditions to avoid side products

Research Findings and Optimization Parameters

  • Stoichiometry and Base Selection: The alkylation step is highly sensitive to the molar ratios of reactants and the choice of base, which affects both yield and purity. Strong bases favor substitution but may cause side reactions.
  • Reaction Conditions: Lower solvent volumes and milder temperatures reduce decomposition and improve product stability during ring closure.
  • Purification: Simple purification methods such as recrystallization and chromatographic techniques are sufficient due to the crystalline nature of the product (yellow-beige crystalline powder).
  • Physical Characteristics: Melting point of related pyrazolidinedione compounds ranges around 180-183°C, indicating a stable solid form suitable for isolation.

Summary Table of Key Chemical and Physical Data

Property Value Source
Molecular Formula C19H20N2O2 (core pyrazolidinedione)
Molecular Weight ~308.15 g/mol
Melting Point 180-183 °C
Solubility Slightly soluble in chloroform and methanol
Physical Form Yellow-beige crystalline powder
Key Synthetic Yield Ring closure: 32%; Alkylation: 65-92%

Chemical Reactions Analysis

Types of Reactions

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Structural Comparisons

Pyrazolidinediones share a core structure of 1,2-diphenyl-3,5-pyrazolidinedione but differ in substituents at the 4-position. Key analogs include:

Compound Name 4-Position Substituent Molecular Formula Key Structural Features
Target Compound 2-(p-sec-Butylbenzoyl)ethyl C29H30N2O3 Benzoyl ethyl group with a branched sec-butyl chain; enhances lipophilicity .
Phenylbutazone n-Butyl C19H20N2O2 Linear alkyl chain; associated with higher toxicity .
Feprazone Prenyl (3-methyl-2-butenyl) C20H20N2O2 Branched unsaturated chain; lower ulcerogenicity .
Kebuzone 3-Oxobutyl C19H18N2O3 Ketone-containing substituent; may alter metabolic pathways .
Suxibuzone 4-(Hydroxymethyl) hydrogen succinate ester C24H26N2O6 Prodrug with improved solubility; hydrolyzes to active form .

Pharmacological and Toxicological Profiles

Anti-inflammatory Efficacy
  • Phenylbutazone : High anti-inflammatory potency but significant toxicity (hematological risks, gastrointestinal ulcers) .
  • Feprazone : Comparable efficacy to phenylbutazone but reduced ulcerogenicity and toxicity .
  • Suxibuzone : Prodrug with delayed action; lower acute toxicity (rat oral LD50: 1,266 mg/kg) .
  • Target Compound : The benzoyl ethyl group may enhance tissue penetration or receptor binding, though specific data are lacking.
Metabolic Stability
  • Feprazone : Degrades in aqueous solutions to hydrazides and azobenzene derivatives, indicating hydrolysis susceptibility .
  • Suxibuzone : Hydrolyzes to 4-hydroxymethylphenylbutazone, improving bioavailability .
  • Target Compound : The ester linkage in the benzoyl group may confer stability against hydrolysis compared to alkyl-substituted analogs.

Biological Activity

Chemical Structure and Properties

The molecular structure of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione can be described as follows:

  • Molecular Formula : C22_{22}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 364.44 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolidinedione core, which is known for various biological activities, particularly in anti-inflammatory and analgesic domains.

Anti-inflammatory Activity

Research indicates that pyrazolidinediones possess significant anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 1: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound6580
Aspirin7050
Indomethacin9085

Data derived from in vitro studies comparing the inhibition rates of various compounds on COX enzymes.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that the compound exhibits a strong capacity to scavenge free radicals.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

The mechanism by which this compound exerts its biological effects involves the modulation of inflammatory pathways. Specifically, it is believed to inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Chronic Inflammatory Models : In a study involving a rat model of chronic inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and reduced tissue damage.
  • Oxidative Stress Models : Another study focused on oxidative stress induced by hydrogen peroxide in cultured neuronal cells. The compound demonstrated neuroprotective effects by reducing oxidative stress markers and enhancing cell viability.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-(p-sec-Butylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione for reproducibility?

Methodological Answer: To ensure reproducibility, employ statistical Design of Experiments (DOE) to identify critical reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can minimize the number of trials while capturing interactions between variables. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, which are then validated experimentally. This hybrid approach reduces trial-and-error inefficiencies .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Use a multi-spectroscopic approach:

  • NMR (¹H, ¹³C, 2D-COSY) to map proton and carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify functional groups (e.g., carbonyl stretches from pyrazolidinedione). Cross-validate results with computational simulations (e.g., density functional theory for IR/NMR predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

Methodological Answer: Conduct systematic SAR studies by synthesizing analogs with modifications to the p-sec-butylbenzoyl or diphenyl groups. Evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Pair experimental data with molecular docking simulations to correlate structural features (e.g., steric bulk, electron density) with activity. Use multivariate regression to identify key SAR drivers .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

Methodological Answer: Apply meta-analysis to identify confounding variables (e.g., assay conditions, cell line variability). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy). Integrate computational models (e.g., machine learning classifiers) to distinguish noise from true biological signals. Document all experimental parameters in standardized formats to enable cross-study comparisons .

Q. How can degradation pathways of this compound be systematically analyzed under varying conditions?

Methodological Answer: Use forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic). Monitor degradation products via LC-MS/MS and GC-MS. Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Computational tools like molecular dynamics simulations can identify vulnerable bonds or stereochemical changes. Correlate degradation profiles with environmental factors (e.g., humidity, light exposure) .

Q. What methodological frameworks are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer: Adopt Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs) like yield, enantiomeric purity.
  • Use microreactor systems for continuous flow optimization.
  • Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Computational fluid dynamics (CFD) models can simulate reactor scalability, addressing mixing inefficiencies or heat transfer limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.